molecular formula C32H49NO9 B3430203 (1,10,11,12,14,23-Hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) 2-methylbut-2-enoate CAS No. 8051-02-3

(1,10,11,12,14,23-Hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo(12.12.0.02,11.04,9.015,25.018,23.019,25)hexacosan-22-yl) 2-methylbut-2-enoate

Cat. No.: B3430203
CAS No.: 8051-02-3
M. Wt: 591.7 g/mol
InChI Key: DBUCFOVFALNEOO-UHFFFAOYSA-N
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Description

Botanical Sources

Veratrine (B1232203) is predominantly extracted from plants belonging to the Melanthiaceae family, particularly those of the Veratrum and Schoenocaulon genera. wikipedia.org The primary botanical sources include the seeds of Schoenocaulon officinale, commonly known as sabadilla, and the rhizomes of various Veratrum species. wikipedia.org

Veratrum, a genus of perennial herbs, is widely distributed across the Northern Hemisphere. mdpi.com Species such as Veratrum album (white hellebore), Veratrum viride (green hellebore or American hellebore), and Veratrum californicum (California corn lily) are notable for their significant concentrations of veratrine and other related alkaloids. wikipedia.orgaphios.comaphios.com The alkaloids are typically concentrated in the roots and rhizomes of these plants. mdpi.comboisestate.edu

Chemical Classification of Veratrine

Chemically, veratrine is classified as a steroidal alkaloid. wikipedia.org This classification is based on its core chemical structure, which features a tetracyclic cyclopentanoperhydrophenanthrene skeleton, characteristic of steroids. wikipedia.org The presence of nitrogen atoms, usually within a heterocyclic ring or a side chain, imparts the alkaline properties typical of alkaloids.

Veratrine itself is not a single compound but a mixture. The primary active components are cevadine (B150009) and veratridine (B1662332), which are ester alkaloids of the alkamine veracevine (B1210672). wikipedia.orgnih.gov Veratridine, for instance, is the 3-veratroate ester of veracevine. wikipedia.org These compounds belong to a subgroup of steroidal alkaloids known as C-nor-D-homosteroidal alkaloids, which are distinguished by a modification in their steroid backbone where the C-ring is five-membered and the D-ring is six-membered. wikipedia.org

Properties

IUPAC Name

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUCFOVFALNEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861603
Record name 4,12,14,16,17,20-Hexahydroxy-4,9-epoxycevan-3-yl 2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62-59-9
Record name Cevadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Detailed Research Findings

Veratrine (B1232203)

As a mixture, the precise composition of veratrine can vary depending on its botanical source and the extraction methods employed. Its primary components, cevadine (B150009) and veratridine (B1662332), are responsible for its neurotoxic effects. The initial isolation of "veratrine" dates back to the early 19th century from sabadilla seeds. nih.gov

Veratrum Alkaloids: A General Overview

The alkaloids found in the Veratrum genus can be broadly categorized into two main groups based on their steroidal skeleton: the Jerveratrum alkaloids and the Ceveratrum alkaloids. scribd.com Jerveratrum alkaloids, which include compounds like jervine (B191634) and cyclopamine (B1684311), typically have 1 to 3 oxygen atoms. scribd.com Ceveratrum alkaloids, such as germine and protoverine, are more heavily oxygenated, containing 7 to 9 oxygen atoms. scribd.com

Other Related Veratrum Alkaloids

A multitude of individual alkaloids have been identified from Veratrum plants, each with a unique chemical structure and properties.

Protoveratrine B is a complex ester alkaloid that has been isolated from Veratrum album and Veratrum viride. nih.gov It is one of a pair of closely related compounds, the other being Protoveratrine A. These compounds have been noted for their hypotensive effects. nih.gov

Germitrine is a diester of the alkamine germine and has been identified as one of the principal hypotensive agents in Veratrum viride. researchgate.netslideshare.net

Veracevine (B1210672) is a Ceveratrum alkaloid that serves as the alkamine core for veratridine and cevadine. nih.gov It is a polyhydroxylated steroidal derivative with a complex stereochemistry. nih.gov

Veratramine (B1683811) is a steroidal alkaloid that has been isolated from several Veratrum species, including Veratrum californicum, Veratrum nigrum, and Veratrum dahuricum. aphios.combiocrick.comnih.gov It is structurally related to cyclopamine and is classified as a veratramine-type alkaloid, which is characterized by an aromatized D-ring. boisestate.edu

Jervine is a prominent steroidal alkaloid derived from the Veratrum genus, notably from Veratrum californicum and Veratrum nigrum. aphios.commedchemexpress.com It is structurally similar to cyclopamine and is known to be a teratogen. wikipedia.orgnih.gov

Cyclopamine, also known as 11-deoxojervine, is a well-studied steroidal alkaloid isolated from Veratrum californicum. aphios.comnih.gov It gained notoriety for causing cyclopia in the offspring of sheep that ingested the plant. aphios.comwikipedia.org Cyclopamine belongs to the group of steroidal jerveratrum alkaloids. nih.gov

Isorubijervosine is the glycoside of the alkamine isorubijervine and has been isolated from Veratrum album and Veratrum viride. nih.govdokumen.pub

Below is an interactive data table summarizing the key chemical information for Veratrine and the related Veratrum alkaloids discussed.

CompoundBotanical Source(s)Chemical FormulaMolecular Weight ( g/mol )
VeratridineSchoenocaulon officinale, Veratrum album wikipedia.orgC36H51NO11673.80
Protoveratrine BVeratrum album, Veratrum viride nih.govC41H63NO15809.9
GermitrineVeratrum viride researchgate.netslideshare.netC39H59NO11717.9
VeracevineFound as a core component of other alkaloidsC27H43NO8509.6
VeratramineV. californicum, V. nigrum, V. dahuricum aphios.combiocrick.comnih.govC27H39NO2409.6
JervineV. californicum, V. nigrum, V. taliense aphios.commedchemexpress.comnih.govC27H39NO3425.60
CyclopamineV. californicum, V. dahuricum, V. grandiflorum aphios.comnih.govC27H41NO2411.63
IsorubijervosineVeratrum album, Veratrum viride nih.govdokumen.pubC33H53NO7591.8

Biosynthetic Pathways and Genetic Regulation of Veratrum Alkaloids

Elucidation of Steroid Alkaloid Biosynthesis from Cholesterol

The biosynthesis of Veratrum alkaloids is understood to begin with cholesterol, a common precursor for most steroidal alkaloids. nih.gov Early research using radiolabeled precursors helped to biochemically establish the initial steps in alkaloid formation. nih.govfrontiersin.org The pathway involves the conversion of isoprenoid units, produced by the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, into squalene. This is followed by cyclization to form cycloartenol (B190886) and eventually cholesterol, which serves as the foundational skeleton for further modification. nih.gov

Enzymatic Steps and Intermediates (e.g., Verazine)

Significant progress has been made in identifying the specific enzymatic reactions that convert cholesterol into key alkaloid intermediates. A critical intermediate in this pathway is verazine (B227647), a precursor to other significant steroidal alkaloids like cyclopamine (B1684311) and veratramine (B1683811). mdpi.comnih.gov Research on Veratrum californicum has successfully identified four key enzymes that catalyze the first six steps in the transformation of cholesterol to verazine. nih.govnih.gov

The proposed biosynthetic pathway to verazine is as follows:

The process initiates with the hydroxylation of cholesterol at the C-22 position, a reaction catalyzed by the enzyme CYP90B27 (cholesterol 22-hydroxylase). nih.govmdpi.com

The resulting 22-hydroxycholesterol (B121481) undergoes further modification at the C-26 position through hydroxylation and subsequent oxidation, catalyzed by CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase). nih.govmdpi.com

An amino group is then introduced into the molecule via a transamination reaction. The enzyme GABAT1, a γ-aminobutyrate transaminase, facilitates the transfer of an amino group to the C-26 aldehyde, yielding 22-hydroxy-26-aminocholesterol. nih.govmdpi.com

Finally, the hydroxyl group at C-22 is oxidized by CYP90G1, leading to the formation of 22-keto-26-aminocholesterol. This molecule then undergoes spontaneous cyclization to form the key intermediate, verazine. mdpi.comresearchgate.net

Table 1: Key Enzymes and Intermediates in Verazine Biosynthesis from Cholesterol
StepSubstrateEnzymeProduct
1CholesterolCYP90B2722-hydroxycholesterol
222-hydroxycholesterolCYP94N122-hydroxycholesterol-26-al
322-hydroxycholesterol-26-alGABAT122-hydroxy-26-aminocholesterol
422-hydroxy-26-aminocholesterolCYP90G122-keto-26-aminocholesterol
522-keto-26-aminocholesterolSpontaneous CyclizationVerazine

Role of Cytochromes P450 and Aminotransferases in Alkaloid Metabolism

The biosynthesis of Veratrum alkaloids is heavily reliant on two major families of enzymes: cytochrome P450 monooxygenases (CYPs) and aminotransferases. nih.govnih.gov CYPs are a vast and diverse group of enzymes that play a pivotal role in generating the chemical diversity of alkaloids by catalyzing a wide range of oxidative reactions, including hydroxylations, oxidations, and rearrangements of the alkaloid scaffold. nih.govnih.gov

In the early stages of veratrine (B1232203) biosynthesis, three distinct CYP enzymes—CYP90B27, CYP94N1, and CYP90G1—are essential for modifying the cholesterol backbone to produce verazine. nih.govmdpi.com Broader studies on Veratrum species have revealed that the most abundant CYP families are CYP71 and CYP76, which are consistently found to be differentially expressed in tissues actively synthesizing these alkaloids. nih.gov

Aminotransferases are responsible for introducing the nitrogen atom into the steroid skeleton, a defining step in alkaloid formation. In the verazine pathway, a γ-aminobutyrate transaminase (GABAT1) performs this crucial function. nih.govnih.gov The coordinated action of CYPs and aminotransferases is fundamental to building the complex and varied structures of steroidal alkaloids.

Transcriptome and Metabolome Profiling in Veratrum Species

The integration of transcriptome and metabolome analysis has become a powerful strategy for discovering the novel genes, enzymes, and regulatory factors involved in the biosynthesis of Veratrum alkaloids. nih.govfrontiersin.org By comparing the gene expression profiles (transcriptome) with the chemical profiles (metabolome) of different plant tissues or species, researchers can identify candidate genes associated with the production of specific alkaloids.

Identification of Differentially Expressed Genes Associated with Alkaloid Synthesis

Transcriptome sequencing of various Veratrum species has led to the identification of thousands of genes that are differentially expressed (DEGs) in alkaloid-producing tissues.

In Veratrum mengtzeanum , a comparative analysis of leaf and root tissues yielded 190,161 unigenes, of which 33,942 were identified as DEGs. nih.govfrontiersin.orgnih.gov Functional annotation of these DEGs revealed that 1,751 were associated with the "biosynthesis of secondary metabolites" pathway. frontiersin.org

In Veratrum maackii and Veratrum nigrum , a cross-species analysis identified 235 DEGs potentially involved in steroidal alkaloid biosynthesis. nih.govnih.govvtt.fi

These studies have not only confirmed the involvement of previously known genes in the MVA pathway and CYP families but have also uncovered new candidates. nih.gov Furthermore, several transcription factor families have been implicated in the regulation of these biosynthetic pathways, including AP2/ERF, GRAS, NAC, bHLH, MYB-related, and WRKY. nih.govfrontiersin.orgnih.gov These transcription factors are thought to control the expression of the structural genes that encode the biosynthetic enzymes.

Table 2: Candidate Transcription Factor Families Regulating Alkaloid Synthesis in Veratrum
Transcription Factor FamilyPotential RoleIdentified In
AP2/ERFRegulation of upstream genesV. mengtzeanum, V. maackii, V. nigrum nih.govnih.gov
bHLHRegulation of cyclopamine and jervine (B191634) synthesisV. mengtzeanum, V. maackii, V. nigrum nih.govnih.gov
MYB-relatedGeneral regulation of secondary metabolismV. mengtzeanum nih.govfrontiersin.org
WRKYRegulation of defense-related metabolic pathwaysV. mengtzeanum nih.govfrontiersin.org
NACRegulation of alkaloid synthesisV. mengtzeanum nih.govfrontiersin.org

Analysis of Alkaloid Accumulation in Plant Tissues

Metabolomic studies provide a snapshot of the alkaloids present in different parts of the plant, offering insights into the sites of synthesis and accumulation. In Veratrum mengtzeanum, a metabolome analysis identified 74 distinct metabolites that accumulated significantly in the plant. nih.govfrontiersin.org Of these, 18 were alkaloids that showed high accumulation in the roots. nih.govnih.gov While roots and rhizomes have traditionally been considered the primary sites of alkaloid production, these recent findings indicate that leaves can also be significant locations for biosynthesis. nih.govnih.gov This is supported by transcriptomic data, which shows that while most candidate genes for alkaloid synthesis are more highly expressed in roots, they are also present in leaves. nih.govnih.govvtt.fi

Discovery of Novel Alkaloid Compounds and Biosynthetic Enzymes

A key outcome of combined transcriptome and metabolome profiling is the discovery of previously uncharacterized components of the alkaloid biosynthetic pathway.

Novel Compounds : In the root samples of V. mengtzeanum, a novel alkaloid compound named 3-Vanilloylygadenine was discovered through metabolomic analysis. nih.govfrontiersin.orgnih.gov

Novel Enzymes : The comparative transcriptome analysis of V. maackii and V. nigrum successfully identified three new candidate CYP450s (CYP76A2, CYP76B6, and CYP76AH1) and three new candidate transcription factors (ERF1A, bHLH13, and bHLH66) that are likely involved in the key steps of steroidal alkaloid biosynthesis. nih.govnih.govvtt.firesearchgate.net These discoveries open new avenues for further functional characterization and a more complete elucidation of the veratrine biosynthetic pathway.

Regulatory Mechanisms of Alkaloid Biosynthesis

The biosynthesis of Veratrum alkaloids, including the primary constituents of veratrine—cevadine (B150009) and veratridine (B1662332)—is a complex process governed by a sophisticated network of regulatory mechanisms. These mechanisms operate at the genetic level, primarily through the action of various transcription factor families, and are significantly influenced by a range of external environmental cues and internal developmental signals. This intricate regulation allows the plant to modulate the production of these specialized metabolites in response to its physiological needs and environmental challenges.

Transcription Factor Families Involved in Gene Regulation

The coordinated expression of genes involved in the biosynthetic pathways of Veratrum alkaloids is orchestrated by several families of transcription factors (TFs). These proteins bind to specific recognition sites in the promoter regions of target genes, thereby activating or repressing their transcription. Transcriptome analyses of various Veratrum species have identified several key TF families that are believed to play a prominent role in the regulation of steroidal alkaloid biosynthesis. nih.govresearchgate.net While research is ongoing to elucidate the precise targets of these transcription factors within the cevadine and veratridine biosynthetic pathways, their established roles in regulating other plant secondary metabolite pathways provide a strong framework for understanding their function in Veratrum.

Prominent transcription factor families implicated in the regulation of Veratrum alkaloid biosynthesis include:

AP2/ERF (APETALA2/Ethylene (B1197577) Responsive Factor): This large family of plant-specific transcription factors is well-known for its role in responding to hormonal signals, particularly ethylene and jasmonates. nih.gov In the context of alkaloid biosynthesis, specific members of this family, such as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins in other species, have been shown to be induced by jasmonates and to directly activate the expression of biosynthetic genes. frontiersin.org In Veratrum, AP2/ERF TFs are co-upregulated with genes related to alkaloid biosynthesis, suggesting a similar role in activating the pathway in response to signaling molecules like jasmonates. nih.gov

bHLH (basic Helix-Loop-Helix): The bHLH transcription factors are a diverse family involved in a wide array of developmental and physiological processes in plants. mdpi.com In the realm of secondary metabolism, certain bHLH proteins, particularly the MYC2-type, are key components of the jasmonate signaling pathway. nih.gov They often work in concert with other transcription factors, such as MYB proteins, to regulate the expression of biosynthetic genes. mdpi.com The induction of bHLH gene expression in Veratrum in response to jasmonate elicitation points to their critical function in mediating this hormonal control over alkaloid production. nih.govnih.gov

MYB (Myeloblastosis): The MYB family is one of the largest families of transcription factors in plants, regulating processes from development to secondary metabolism. mdpi.com R2R3-MYB proteins, a major subgroup, are frequently involved in the regulation of phenylpropanoid and flavonoid biosynthesis. uky.edu In alkaloid biosynthesis, they can act as both activators and repressors, often as part of a regulatory complex with bHLH and WD40-repeat proteins. researchgate.net Their identification in the transcriptomes of Veratrum species suggests their participation in the intricate regulatory network controlling alkaloid production. researchgate.net

WRKY: Named for a conserved amino acid sequence (WRKYGQK), these transcription factors are primarily associated with plant defense responses. nih.gov Given that many alkaloids, including those in veratrine, serve as defense compounds, the involvement of WRKY TFs is logical. They can be induced by various stresses and by signaling molecules like jasmonic acid, subsequently activating the transcription of defense-related genes, which include those for alkaloid biosynthesis. nih.gov

The following interactive table summarizes the key transcription factor families and their putative roles in the regulation of Veratrum alkaloid biosynthesis.

Transcription Factor FamilyPutative Role in Veratrum Alkaloid BiosynthesisKnown Inducers/Co-regulators
AP2/ERFPositive regulators, likely activating biosynthetic gene expression.Jasmonates (e.g., Methyl Jasmonate)
bHLHKey components of the jasmonate signaling pathway, often acting in complex with MYB TFs.Jasmonates, Light
MYBRegulators of various branches of secondary metabolism; can act as activators or repressors.Developmental cues, Hormones
WRKYMediate defense responses, linking stress signals to the activation of alkaloid biosynthesis.Pathogen attack, Wounding, Jasmonates

Environmental and Developmental Influences on Alkaloid Production

The production and accumulation of veratrine and its constituent alkaloids are not static processes but are dynamically influenced by both the plant's developmental stage and a variety of environmental factors. This plasticity allows the plant to optimize its chemical defenses and allocate resources efficiently.

Developmental Influences:

The concentration of Veratrum alkaloids can vary significantly between different organs of the plant and throughout its life cycle. researchgate.net Generally, the highest concentrations of these alkaloids are found in the underground storage organs, such as the roots and rhizomes, which is consistent with their role in defending these vital parts from soil-borne herbivores and pathogens. nih.gov However, significant biosynthetic activity has also been detected in the leaves. nih.govresearchgate.net

Studies have shown that the accumulation of alkaloids fluctuates with the growing season. For instance, in some Veratrum species, the concentration of certain alkaloids is highest in the early growth season in the leaves and in the late growing season in the root and rhizome. This temporal and spatial variation likely reflects a strategic allocation of defensive compounds to the most vulnerable or valuable tissues at different developmental stages.

Environmental Influences:

A range of abiotic and biotic environmental factors can act as signals that modulate the biosynthesis of Veratrum alkaloids. These external cues are perceived by the plant and transduced into internal signals, often involving plant hormones, which then trigger the expression of biosynthetic genes.

Jasmonates: Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in plant defense. frontiersin.org Exogenous application of MeJA has been shown to significantly increase the content of steroidal alkaloids in Veratrum species. nih.gov This induction is mediated by the upregulation of jasmonate-responsive transcription factors, such as those from the AP2/ERF and bHLH families, which in turn activate the biosynthetic pathway. nih.govnih.gov This response mimics the plant's reaction to herbivory or pathogen attack, leading to an increased production of defensive alkaloids.

Light: Light is a crucial environmental factor that influences many aspects of plant development and metabolism. While specific quantitative data on the effect of light on cevadine and veratridine production is limited, it is known that light can influence the biosynthesis of other steroidal alkaloids in Veratrum. For example, the conversion of certain precursor alkaloids has been shown to be light-dependent.

Temperature: Temperature can have a profound effect on plant growth, development, and the production of secondary metabolites. sigmaaldrich.com Cultivation of Veratrum species under different temperature regimes could potentially alter the profile and concentration of the alkaloids produced, although detailed studies focusing specifically on the components of veratrine are scarce.

The following interactive table summarizes the key developmental and environmental factors that influence the production of Veratrum alkaloids.

Influencing FactorEffect on Alkaloid ProductionMediating Mechanisms
Developmental
Plant OrganHigher concentrations typically found in roots and rhizomes.Organ-specific gene expression. nih.govresearcher.life
Growth StageAlkaloid levels fluctuate throughout the growing season.Developmental regulation of biosynthetic pathways.
Environmental
Herbivory/Pathogen AttackInduction of alkaloid biosynthesis.Jasmonate signaling pathway activation.
Jasmonates (e.g., MeJA)Upregulation of alkaloid production.Induction of jasmonate-responsive transcription factors (AP2/ERF, bHLH, etc.). nih.govfrontiersin.org
LightCan influence specific steps in the biosynthetic pathway.Photoreceptor-mediated signaling.
TemperatureAffects overall plant metabolism and can alter alkaloid profiles.Temperature-dependent enzyme activity and gene expression. sigmaaldrich.com

Molecular and Cellular Mechanisms of Action of Veratrine

Modulation of Voltage-Gated Sodium Ion Channels (NaV Channels)

The primary molecular target of veratrine (B1232203) is the family of NaV channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers nih.govresearchgate.netuq.edu.au. Veratrine acts as a channel opener or activator, fundamentally altering the channels' gating properties tocris.comnih.gov.

Veratrine and its active component, veratridine (B1662332), are classified as site 2 neurotoxins. These lipid-soluble toxins are thought to access their binding site from the lipid phase of the membrane nih.gov. The binding site is located within the channel pore nih.govresearchgate.net. Studies suggest that veratridine binds to the open state of the NaV channel, indicating a use-dependent mechanism of action nih.govnih.govmdpi.com.

Docking calculations and mutagenesis experiments have provided more specific insights into the binding location. For the human cardiac sodium channel (NaV1.5), a potential binding site has been identified at the cytosolic "mouth" of the pore, rather than deeper within it mdpi.com. Mutations of specific amino acid residues in this region were found to significantly impact veratridine binding, suggesting their critical role in the toxin-channel interaction mdpi.com. In contrast, other studies involving the rat skeletal muscle sodium channel (NaV1.4) have proposed a binding site located within the pore itself researchgate.net. The potential for more than one binding location or different binding orientations depending on the channel's state has also been suggested, which may account for its complex, dualistic agonist and antagonist activities observed under different experimental conditions nih.govmdpi.comresearchgate.net.

Key Residues in NaV1.5 Implicated in Veratridine Binding
ResidueLocationEffect of Mutation on VTD Binding
L409Cytosolic mouth of the poreLarge effect
E417Cytosolic mouth of the poreLarge effect
I1466Cytosolic mouth of the poreLarge effect

A hallmark of veratrine's action is the potent inhibition of the fast inactivation process of NaV channels nih.govmdpi.com. Normally, following activation by membrane depolarization, NaV channels rapidly enter a non-conductive, inactivated state. Veratrine binding to the open channel prevents or greatly slows this inactivation process nih.govmdpi.com.

This inhibition of inactivation leads to a persistent influx of sodium ions (Na+) during a sustained depolarization nih.gov. Electrophysiological recordings show this effect as an incomplete inactivation of the sodium current during a depolarizing pulse and the appearance of a persistent, non-inactivating sodium tail current upon repolarization nih.gov. This sustained channel opening and resultant Na+ influx are the primary events that trigger the subsequent cellular effects of the toxin researchgate.netnih.gov. Veratridine-modified channels may also undergo a separate "slow" inactivation process during prolonged periods of depolarization nih.gov.

Beyond inhibiting inactivation, veratrine modifies the gating and kinetics of NaV channels. It causes a significant hyperpolarizing shift in the voltage-dependence of activation, meaning the channels are more likely to open at more negative membrane potentials than they normally would nih.govresearchgate.net.

Studies on the human NaV1.7 channel subtype have quantified these effects. At a concentration of 75 µM, veratridine shifted the half-maximal activation voltage (V½) from -21.64 mV to -28.14 mV nih.gov. It also shifted the steady-state inactivation curve in the hyperpolarizing direction, from a V½ of -59.39 mV to -73.78 mV nih.gov. This modification of gating kinetics, combined with the removal of fast inactivation, leads to a prolonged channel open time and increased Na+ current duration researchgate.netmdpi.com. The binding of veratridine appears to be more rapid during larger depolarizations, and repetitive stimulation enhances the rate of depolarization caused by the toxin nih.govnih.gov.

Effect of Veratridine (75 µM) on Human NaV1.7 Gating Properties
Gating ParameterControlVeratridineShift
Half-Maximal Activation (V½)-21.64 ± 0.75 mV-28.14 ± 0.66 mV-6.5 mV
Half-Maximal Inactivation (V½)-59.39 ± 0.39 mV-73.78 ± 0.5 mV-14.39 mV

Impact on Membrane Excitability and Resting Potential

The molecular alterations to NaV channel function induced by veratrine have profound consequences for the electrical properties of excitable cells, including membrane potential and excitability.

The persistent influx of positively charged sodium ions through veratrine-modified channels causes a sustained depolarization of the cell membrane, shifting the resting membrane potential to more positive values nih.govnih.gov. In non-innervated cultured chick embryonic heart cells, veratridine was shown to depolarize the cells to a membrane potential of approximately -12 mV, leading to a cessation of action potentials nih.gov.

In addition to a shift in the resting potential, veratrine can induce depolarizing afterpotentials. Following an action potential, the prolonged opening of NaV channels delays repolarization, resulting in a long-lasting depolarizing phase nih.gov. Under certain conditions and concentrations, veratrine can cause oscillations in the membrane potential. These oscillations consist of a depolarization phase driven by the Na+ influx, followed by a hyperpolarization phase as the electrogenic Na+/K+ pump becomes activated by the high intracellular sodium concentration nih.gov.

The fundamental action of veratrine is to increase the resting membrane's permeability to sodium ions (PNa) tocris.comnih.gov. This increased PNa is the direct cause of the membrane depolarization, as the influx of Na+ drives the membrane potential closer to the equilibrium potential for sodium. Some evidence also suggests that veratrine may increase potassium permeability (PK), although this effect can be obscured by other membrane potential-dependent processes nih.gov. The prevention of veratrine-induced depolarization by tetrodotoxin (B1210768), a specific NaV channel blocker, confirms that the primary change in permeability is mediated through these channels nih.govnih.gov.

Secondary Effects on Intracellular Ion Homeostasis

Influence on Intracellular Sodium Concentration

Veratrine and its primary active alkaloid, veratridine, are known to bind to site 2 of voltage-gated sodium channels, a mechanism that inhibits their inactivation and causes them to remain open during sustained membrane depolarization nih.gov. This persistent activation leads to a significant and consequential influx of sodium ions (Na+) into the cell nih.govwikipedia.org.

In studies on sheep Purkinje fibers, veratridine was shown to produce coincident increases in intracellular sodium activity, action potential duration, and tension nih.gov. Research on neuroblastoma x glioma hybrid (NG108-15) cells demonstrated that veratridine could elevate the mean intracellular Na+ concentration from a basal level of 10.4 mM to 44.1 mM mdpi.com. This effect is directly linked to the drug's action on sodium channels, as the specific channel blocker tetrodotoxin abolishes these ionic changes nih.govmdpi.com. The accumulation of intracellular sodium is considered the primary driver for the positive inotropic action of veratridine in cardiac tissue nih.gov.

Mediation of Intracellular Calcium Dynamics (e.g., Na+/Ca2+ Exchanger)

The veratrine-induced elevation of intracellular sodium concentration directly impacts intracellular calcium (Ca2+) levels. The increased cytoplasmic Na+ alters the electrochemical gradient across the cell membrane, which in turn affects the function of the Sodium-Calcium Exchanger (NCX). The NCX is a crucial membrane protein that typically expels Ca2+ from the cell by using the energy from Na+ flowing down its concentration gradient mdpi.com.

When intracellular Na+ levels rise, the gradient driving this exchange is reduced, leading to decreased Ca2+ efflux. In some instances, the gradient can even reverse, causing the exchanger to import Ca2+ into the cell youtube.com. This "reverse mode" of the Na+/Ca2+ exchanger contributes significantly to intracellular Ca2+ overload youtube.com. Studies have demonstrated that the influx of Na+ caused by veratridine leads to an increase in intracellular Ca2+ concentrations wikipedia.orgnih.gov. In rabbit ventricular myocytes, veratridine-induced Na+ overload was shown to subsequently cause Ca2+ overload through an increase in the reverse Na+/Ca2+ exchange current youtube.com. This elevation in intracellular Ca2+ is a critical secondary effect that underlies many of veratrine's physiological actions, including its neurotoxic effects and its influence on muscle contractility wikipedia.orgnih.gov.

Summary of Veratridine's Effect on Intracellular Ion Concentrations
ParameterEffectMechanismKey Consequence
Intracellular Sodium [Na+]iIncreaseInhibition of voltage-gated sodium channel inactivation, leading to persistent Na+ influx. nih.govwikipedia.orgAlters electrochemical gradient for Na+/Ca2+ exchanger. youtube.com
Intracellular Calcium [Ca2+]iIncreaseReduced Ca2+ efflux and potential reversal of the Na+/Ca2+ exchanger due to elevated [Na+]i. nih.govyoutube.comModulation of neurotransmitter release, muscle contraction, and potential neurotoxicity. wikipedia.orgnih.gov

Interactions with Other Cellular Signaling Pathways

Beyond its direct impact on ion homeostasis, veratrine modulates several other key cellular signaling pathways, including neurotransmitter release and the expression of oncogenic proteins.

Modulation of Neurotransmitter Release (e.g., Norepinephrine (B1679862), Acetylcholine, Glutamate)

The depolarization and ionic shifts caused by veratrine significantly influence the release of various neurotransmitters from nerve terminals, a process that is typically dependent on Ca2+ influx nih.gov.

Norepinephrine : In the isolated rat kidney, veratridine has been shown to enhance the release of norepinephrine from sympathetic nerve terminals. This effect is dependent on the influx of extracellular Ca++ through specific channels in the nerve terminal, rather than solely through the Na+-Ca++ exchange process nih.gov. Similarly, veratrine stimulates renin secretion from rat kidney slices by depolarizing nerve terminals and causing the release of norepinephrine wikipedia.org.

Acetylcholine : Veratridine stimulates the release of acetylcholine from mouse forebrain minces. This release involves both preformed acetylcholine from vesicular fractions and newly synthesized acetylcholine. The synthesis for this release appears to rely on choline derived from a cytoplasmic pool of acetylcholine. Further studies in rat hippocampal tissue have linked the veratridine-induced release of acetylcholine to an activation of the enzyme choline-O-acetyltransferase. In mouse mesenteric arteries, veratridine activates sodium channels in parasympathetic neurons, leading to acetylcholine release and subsequent vasorelaxation.

Glutamate (B1630785) : Research on rat cerebellar slices indicates that veratridine increases the release of the excitatory neurotransmitter glutamate by six to eight-fold. This evoked release is Ca2+-dependent and can be inhibited by tetrodotoxin, which is characteristic of neurotransmitter release from nerve terminals. Further investigation has identified both Ca2+-dependent and Ca2+-independent components of veratridine-evoked glutamate release.

Enhancement of Cyclic AMP Production

Veratridine has been shown to interact with the cyclic AMP (cAMP) signaling pathway. A study using cell-free vesicles from guinea pig cerebral cortex demonstrated that veratridine directly stimulates the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP wikipedia.org. This finding indicates that veratrine can directly enhance the production of this key second messenger, which is involved in a multitude of cellular regulatory processes.

Effects on Protein Chaperone Systems and Oncogenic Proteins (e.g., Mortalin-2, UBXN2A)

Recent research has uncovered a novel mechanism of action for veratridine involving the modulation of protein chaperone systems and specific oncoproteins, particularly in the context of cancer cells.

Veratridine enhances the transactivation of the gene for UBX domain-containing protein 2A (UBXN2A). This leads to an upregulation of the UBXN2A protein in the cytoplasm. UBXN2A functions as a co-chaperone that can bind to and inhibit the oncoprotein mortalin-2 (mot-2), a member of the heat shock protein 70 family. Mortalin-2 is often overexpressed in tumors and contributes to carcinogenesis by, among other things, inactivating the p53 tumor suppressor protein.

By inducing UBXN2A, veratridine leads to the inhibition and subsequent proteasomal degradation of mortalin-2. This action can reactivate p53 and induce cell death in cancer cells, demonstrating a significant interaction with cellular protein quality control and oncogenic signaling pathways.

Impact of Veratridine on Cellular Signaling Pathways
Signaling PathwaySpecific Target/ProcessObserved Effect of VeratridineReference Finding
Neurotransmitter ReleaseNorepinephrineEnhances release from renal nerve terminals. nih.govCa++ dependent influx into nerve terminals. nih.gov
Neurotransmitter ReleaseAcetylcholineStimulates release from forebrain minces and parasympathetic neurons.Linked to activation of choline-O-acetyltransferase.
Neurotransmitter ReleaseGlutamateIncreases release from cerebellar slices.Release is Ca2+-dependent.
Second Messenger SystemsCyclic AMP (cAMP)Enhances production.Stimulates adenylate cyclase activity in cerebral cortex vesicles. wikipedia.org
Protein Chaperone/Oncogenic PathwaysUBXN2A / Mortalin-2Upregulates UBXN2A, which inhibits and degrades Mortalin-2.Induces cancer cell death in a UBXN2A- and mot-2-dependent manner.

Electrophysiological Investigations of Veratrine Effects on Excitable Membranes

Studies on Action Potential Characteristics

Veratrine (B1232203) fundamentally alters the shape and frequency of action potentials in nerve and muscle cells. Its most prominent effects are a delay in the repolarization phase and the induction of repetitive electrical activity.

A hallmark effect of veratrine and its primary active component, veratridine (B1662332), is the significant prolongation of the action potential duration. This is achieved by delaying the repolarization phase that follows the initial spike. nih.gov

Mechanism : The prolongation is a direct consequence of veratrine's action on voltage-gated sodium channels. It binds to the open state of these channels, inhibiting their inactivation and thus maintaining a persistent inward sodium current. nih.govnih.gov This sustained influx of positive charge counteracts the repolarizing efflux of potassium ions, thereby extending the duration of the depolarized state. nih.gov

Research Findings :

In studies on mammalian ventricular myocardium, veratridine was shown to prolong the action potential by delaying repolarization in a concentration-dependent manner. nih.gov

Similarly, in canine Purkinje fibers, veratrine prolonged phases 2 and 3 of the action potential and induced a long-lasting negative after-potential. physiology.org

This effect was found to be more pronounced at slower stimulation frequencies. physiology.org The alterations in repolarization could be reversed by washing out the veratrine or by the application of tetrodotoxin (B1210768), a specific blocker of fast sodium channels, confirming that the effect is mediated through these channels. physiology.org

PreparationCompoundConcentrationKey Finding on RepolarizationReference
Guinea Pig Papillary MuscleVeratridine0.4–3.2 µMConcentration-dependent prolongation of the action potential by delaying repolarization. nih.gov
Canine Right Bundle BranchVeratrine≤ 1 µg/mlProlonged repolarization phases 2 and 3; effect more prominent at slower driving rates. physiology.org

By causing a persistent depolarization, veratrine can bring the membrane potential to the threshold for firing multiple action potentials, leading to repetitive or bursting activity.

Mechanism : The veratrine-induced persistent sodium influx can lead to a sustained depolarization of the cell membrane. nih.gov This depolarizing shift can be sufficient to repeatedly reach the threshold for action potential generation, resulting in trains of spikes or bursting patterns where a high-frequency burst of action potentials is followed by a quiescent period. nih.gov Veratridine has been shown to enhance a slowly inactivating, persistent sodium current, which is thought to be responsible for the slow depolarizing phase that drives bursting activity. nih.gov

Research Findings :

In rat hippocampal CA1 pyramidal neurons, veratridine (0.1-0.3 µM) was observed to induce bursting activity in cells that previously exhibited normal firing patterns. nih.gov

Studies on injured dorsal root ganglion neurons revealed that veratridine could convert various background firing patterns, such as tonic or irregular firing, into slow-wave oscillations. researchgate.net

The ability of veratrine to induce repetitive firing in nerves is a well-documented pharmacological activity. researchgate.net This effect can be blocked by other drugs that act on sodium channels, such as lamotrigine. wikipedia.org

Voltage-Clamp and Patch-Clamp Analyses of Ionic Currents

Voltage-clamp and patch-clamp techniques have allowed for a detailed investigation of how veratrine modifies the ionic currents, particularly sodium currents, that underlie its effects on the action potential.

Voltage-clamp experiments have been crucial in dissecting the specific changes in sodium current kinetics caused by veratrine.

Mechanism : Veratrine and veratridine bind to neurotoxin receptor site 2 on the voltage-gated sodium channel, which modifies its gating properties. nih.govfrontiersin.org This binding prevents the channel from inactivating normally, resulting in a persistent inward sodium current during sustained membrane depolarization. nih.gov

Research Findings :

When a membrane is voltage-clamped in the presence of veratridine, a depolarizing impulse elicits a normal transient sodium current followed by a much more slowly developing and persistent sodium current. nih.gov

Upon repolarization, a characteristic inward "tail current" is observed, which subsides slowly as the veratridine unbinds from the channels. nih.govnih.gov

In studies on the human Nav1.7 sodium channel subtype, veratridine was found to shift the voltage dependence of channel activation to more hyperpolarized potentials, meaning the channels activate at more negative membrane potentials than normal. nih.gov

Patch-clamp techniques, which allow for the recording of currents through single ion channels, have provided unprecedented detail on the veratrine-modified state.

Mechanism : When veratrine binds to an open sodium channel, it induces a conformational change that alters its conductive properties. The channel enters a modified state characterized by a lower conductance and significantly longer open times. nih.gov

Research Findings :

Single-channel recordings have shown that in the presence of veratridine, normal channel openings can convert into openings of smaller amplitude but much longer duration, lasting for hundreds of milliseconds. nih.gov

The conductance of this veratridine-modified state is substantially reduced. Studies have reported the slope conductance of the modified channel to be around 4-6 pS, which is only about 20-25% of the conductance of a normal, unmodified sodium channel (typically 21-25 pS). nih.govnih.gov

This modification event can be directly observed as a sudden decrease in the current flowing through a single, open sodium channel. nih.gov The modified channel also exhibits saturation behavior with respect to sodium ion concentration. nih.gov

Channel PropertyNormal StateVeratridine-Modified StateReference
Single-Channel Conductance21–25 pS4–6 pS nih.govnih.gov
Open DurationShort (milliseconds)Long (hundreds of milliseconds) nih.gov
Current AmplitudeNormalReduced nih.gov

The modification of sodium channels by veratrine is not static but depends on the activity of the channel, a property known as use-dependence or state-dependence.

Comparative Electrophysiological Studies with Other Channel Modulators (e.g., Tetrodotoxin, Batrachotoxin, Aconitine)

The unique electrophysiological profile of veratrine on excitable membranes is further illuminated when compared with other well-characterized sodium channel modulators. These compounds, while all targeting voltage-gated sodium channels (VGSCs), elicit distinct and sometimes opposing effects on channel function. This section provides a comparative analysis of the electrophysiological effects of veratrine, tetrodotoxin, batrachotoxin, and aconitine, focusing on their differential impacts on channel gating and ion permeation.

Veratrine, along with batrachotoxin and aconitine, belongs to a group of lipid-soluble alkaloids that act as gating modifiers of VGSCs. mhmedical.com They bind to the open state of the channel, leading to persistent activation. mhmedical.com In contrast, tetrodotoxin is a potent pore blocker, physically occluding the sodium ion conduction pathway. nih.gov

Mechanism of Action and Binding Sites:

Veratrine, Batrachotoxin, and Aconitine: These toxins bind to neurotoxin receptor site 2 on the α-subunit of the sodium channel. mdpi.com This binding stabilizes the open state of the channel, leading to a persistent influx of sodium ions. mhmedical.com Their action is use-dependent, meaning they have a higher affinity for channels that are frequently opening.

Tetrodotoxin: This neurotoxin binds to receptor site 1, which is located at the outer pore of the sodium channel. nih.gov By physically blocking the pore, tetrodotoxin prevents the passage of sodium ions, thereby inhibiting the generation and propagation of action potentials. nih.gov

Effects on Sodium Channel Gating:

The primary distinction in the electrophysiological effects of these compounds lies in their influence on the activation and inactivation kinetics of sodium channels.

Activation: Veratrine, batrachotoxin, and aconitine all cause a significant hyperpolarizing shift in the voltage-dependence of activation. nih.govnih.govnih.gov This means that the channels are more likely to open at more negative membrane potentials, closer to the resting potential. For instance, batrachotoxin can shift the peak conductance-voltage curve by approximately -50 mV. nih.gov Aconitine has been shown to shift the m-affinity curves by -31 mV. nih.gov

Inactivation: A key difference among the gating modifiers is their effect on inactivation. Batrachotoxin is known to eliminate both fast and slow inactivation of the sodium channel. nih.gov Veratrine and aconitine also inhibit inactivation, but their effects can be more complex. Aconitine-modified channels, for example, can still inactivate, albeit at a much slower rate. researchgate.net In contrast, tetrodotoxin does not directly affect the gating machinery of the channel; it simply blocks the pore. nih.gov

Deactivation: Veratrine and batrachotoxin significantly slow the deactivation of sodium channels, leading to prolonged channel opening and persistent inward sodium currents. nih.govnih.gov

Single-Channel Properties:

Studies at the single-channel level reveal further distinctions between these modulators. While both veratrine and batrachotoxin cause persistent activation, the characteristics of the open channel differ. The single-channel conductance for sodium ions is approximately twice as high in the presence of batrachotoxin compared to veratrine. nih.gov Furthermore, the two toxins induce different ionic selectivity sequences. For batrachotoxin-modified channels, the selectivity is Na⁺ > Li⁺ > K⁺, whereas for veratrine-modified channels, it is Na⁺ > K⁺ > Li⁺. nih.gov

Comparative Data on Electrophysiological Effects:

The following tables summarize the key comparative electrophysiological findings for veratrine, tetrodotoxin, batrachotoxin, and aconitine on voltage-gated sodium channels.

ParameterVeratrineTetrodotoxinBatrachotoxinAconitine
Binding SiteNeurotoxin Receptor Site 2 (α-subunit)Neurotoxin Receptor Site 1 (Outer Pore)Neurotoxin Receptor Site 2 (α-subunit)Neurotoxin Receptor Site 2 (α-subunit)
Primary MechanismGating Modifier (Persistent Activation)Pore BlockerGating Modifier (Persistent Activation)Gating Modifier (Persistent Activation)
Effect on ActivationHyperpolarizing shift in voltage-dependenceNo direct effect on gatingSignificant hyperpolarizing shift in voltage-dependence (~ -50 mV) nih.govHyperpolarizing shift in voltage-dependence (~ -31 mV) nih.gov
Effect on InactivationInhibitionNo direct effect on gatingElimination of fast and slow inactivation nih.govSlows and can be incomplete researchgate.net
Effect on DeactivationSlows significantly nih.govNo direct effect on gatingSlows significantly nih.govSlows
Single-Channel Conductance (Na⁺)Lower than Batrachotoxin-modified channels nih.govBlockedHigher than Veratrine-modified channels nih.govData not readily available for direct comparison
CompoundIonic Selectivity Sequence
Veratrine-Modified ChannelNa⁺ > K⁺ > Li⁺ nih.gov
Batrachotoxin-Modified ChannelNa⁺ > Li⁺ > K⁺ nih.gov
Aconitine-Modified ChannelReduced selectivity, K⁺/Na⁺ permeability ratio ~0.72 nih.gov

Cellular and Tissue Specific Pharmacological Research of Veratrine in Model Systems

Neurophysiological Studies on Nerve and Neuromuscular Preparations

Studies on isolated nerve and neuromuscular preparations have been instrumental in elucidating the fundamental mechanisms by which veratrine (B1232203) affects neuronal function and transmission.

Effects on Peripheral Nerve Excitability (e.g., Nodes of Ranvier)

Veratrine is known to profoundly affect the excitability of peripheral nerves, particularly at the nodes of Ranvier. These unmyelinated gaps in the myelin sheath are critical for the rapid, saltatory conduction of action potentials and are characterized by a high concentration of voltage-gated sodium channels nih.govfrontiersin.org. Veratridine (B1662332), a component of veratrine, has been shown to interact with these sodium channels, leading to altered membrane potential and excitability semanticscholar.orgscispace.comed.ac.uk.

Research on single nodes of Ranvier treated with veratridine has revealed the induction of negative after-potentials immediately following alkaloid application, even when spike configuration and resting potential remained largely unchanged semanticscholar.org. As the resting membrane depolarized, either by outward currents or repetitive stimulation, the magnitude of these after-potentials decreased, while their time constant increased semanticscholar.org. An increase in external sodium concentration markedly increased the amplitude of the after-potential semanticscholar.org. Prolonged exposure to higher concentrations of veratridine could trigger a large, slow depolarization, which could be rapidly terminated by the withdrawal of external sodium semanticscholar.org. These findings suggest that veratridine prevents the normal return of sodium permeability to its resting value after channel activation semanticscholar.org. The action of veratrine on excitable cells and tissues has been studied for a considerable time, with early findings indicating an increased permeability to sodium resulting in spontaneous depolarization at high concentrations semanticscholar.org. However, marked effects are observed even at concentrations causing little or no change in resting membrane potential, raising questions about the underlying mechanisms semanticscholar.org. Studies using single superfused nodes of Ranvier have been particularly valuable for examining drug actions due to the ability to rapidly apply experimental solutions directly to the node semanticscholar.org.

Modulation of Synaptic Transmission and Neuroeffector Junctions

Veratrine and its components also modulate synaptic transmission and the function of neuroeffector junctions, the sites where motor neurons communicate with non-neuronal target cells like muscle fibers or glands wikipedia.org. Veratridine has been shown to induce high-frequency asynchronous release of inhibitory transmitter quanta at crayfish nerve-muscle synapses nih.gov. In experiments where crayfish opener muscle fibers were voltage-clamped, the addition of veratridine (10-100 µmol/l) to the superfusate caused large fluctuations in clamp current within 30-60 seconds, indicative of vigorous asynchronous quantal release from inhibitory nerve terminals nih.gov. The quantal release rate increased instantaneously and then declined exponentially nih.gov. Serotonin was found to facilitate the effect of lower veratridine concentrations nih.gov. This veratridine-induced asynchronous quantal release showed little dependence on the bath concentration of Ca2+ in opener muscles nih.gov.

Beyond quantal current fluctuations, veratridine also elicited slowly changing average postsynaptic DC-currents, partly explained by the superposition of individual inhibitory quantal currents nih.gov. These DC-currents suggest that, in addition to inhibitory quantal release, another factor activates inhibitory postsynaptic receptors after veratridine application nih.gov. Synaptic transmission involves the release of neurotransmitters from a presynaptic terminal in response to depolarization, typically mediated by intracellular calcium entry, which then bind to postsynaptic receptors derangedphysiology.comebsco.com. Neuroeffector junctions function similarly to synapses, with motor neurons releasing neurotransmitters to affect target cells wikipedia.org. Local mechanisms regulate transmitter release at autonomic neuroeffector junctions, including automodulation, transneuronal modulation, transjunctional modulation, and hormonal modulation nih.gov.

Studies on Neuronal Survival and Differentiation in Culture

The effects of veratrine on neuronal survival and differentiation have been investigated in various neuronal culture models. Veratrine has been found to support the survival of cultured sympathetic neurons from embryonic chicks nih.gov. At a concentration of 30 µM, veratrine was as effective as nerve growth factor (NGF) in promoting survival, assessed by cell counts and [3H]norepinephrine uptake nih.gov. While depolarizing concentrations of K+ are known to support survival and increase protein kinase C (PKC) activity, acute treatment of NGF-supported sympathetic neurons with veratrine did not alter PKC activity nih.gov.

In studies on cerebellar granule cells, results obtained with veratrine and veratridine regarding neuronal survival were sometimes equivocal due to their high toxicity to these neurons jneurosci.org. However, the effect of elevated extracellular K+ on neuronal survival in cerebellar cultures, which induces depolarization, could be reproduced by adding Rb+ jneurosci.org.

Veratridine has also been shown to increase the survival of retinal ganglion cells in vitro scielo.br. In cultures of neonatal rat retinal ganglion cells, 3.0 µM veratridine promoted a two-fold increase in survival after 48 hours, an effect that was dose-dependent scielo.br. This effect was blocked by tetrodotoxin (B1210768) (a voltage-dependent Na+ channel blocker) and flunarizine (B1672889) (a Na+ and Ca2+ channel blocker), suggesting the involvement of electrical activity and ion influx scielo.br. Veratridine, as a depolarizing agent, appears to induce an influx of sodium and calcium ions, potentially triggering pathways that inhibit neuronal death scielo.br. This suggests that electrical activity is important for the maintenance of retinal ganglion cell survival in vitro, even in the absence of exogenous neurotrophic factors scielo.br.

In primary cortical neuron cultures, veratridine treatment (10 µM) induced the expression of brain-derived neurotrophic factor (BDNF) mRNA, similar to the effect of depolarization with 50 mM KCl mdpi.com. This effect was blocked by nimodipine, an L-type calcium channel blocker mdpi.com. These findings indicate that veratrine-induced depolarization can influence the expression of neurotrophic factors.

A summary of findings on neuronal survival in culture is presented in the table below:

Neuronal TypeVeratrine/Veratridine ConcentrationObserved Effect on SurvivalKey Blocking AgentsSource
Embryonic Chick Sympathetic30 µM VeratrineSupported SurvivalNot specified for this effect nih.gov
Cerebellar Granule CellsVaried (high toxicity noted)EquivocalNot specified jneurosci.org
Neonatal Rat Retinal Ganglion3.0 µM VeratridineIncreased Survival (2-fold)Tetrodotoxin (1.0 µM), Flunarizine (30 µM) scielo.br
Primary Cortical Neurons10 µM VeratridineIncreased BDNF mRNA expressionNimodipine (10 µM) mdpi.com

Data Table: Effects of Veratrine/Veratridine on Neuronal Survival in Culture

Neuronal TypeCompoundConcentrationSurvival EffectBlocking Agents
Embryonic Chick SympatheticVeratrine30 µMSupported SurvivalN/A
Cerebellar Granule CellsVeratrine/VeratridineVariedEquivocal/High ToxicityN/A
Neonatal Rat Retinal GanglionVeratridine3.0 µMIncreased Survival (2-fold)Tetrodotoxin, Flunarizine
Primary Cortical NeuronsVeratridine10 µMIncreased BDNF mRNANimodipine

Cardiac Muscle Electrophysiology and Contractile Function

Veratrine also exerts significant effects on cardiac muscle, influencing its electrical and mechanical properties.

Effects on Cardiac Action Potential Duration and Inotropy in Isolated Tissues

Veratridine is known to prolong the action potential duration (APD) and exert a powerful positive inotropic effect in cardiac muscle nih.govcapes.gov.brnih.gov. In sheep Purkinje fibers, veratridine (0.1-1 µM) produced coincident increases in intracellular sodium activity, action potential duration, and tension nih.govcapes.gov.br. In mammalian ventricular myocardium, veratridine prolongs the AP by delaying repolarization in a concentration-dependent manner (0.4-3.2 µM) nih.gov. This effect requires 1-2 hours of exposure to reach a steady state and is slowly reversible nih.gov. A concentration causing a nearly maximal positive inotropic effect (0.8 µM) did not affect resting potential or the rate of rise of the action potential; the overshoot was slightly depressed nih.gov. Tetrodotoxin (5-16 µM) reversibly inhibited both AP prolongation and the positive inotropic effect of veratridine nih.gov.

In isolated adult rat ventricular cardiac muscle cells in culture, electrophysiological properties and responses to pharmacological agents, including tetrodotoxin and verapamil, were found to be similar to those in adult rat myocardial tissue nih.gov. While not directly studying veratrine, this highlights the utility of such models for cardiac electrophysiology research. Studies on frog atrial muscle in Ca-free solution containing veratrine (7.5 x 10^-6 g/ml) showed that intracellular Na loading by voltage-clamp depolarizations caused a large progressive increase in tonic tension sav.sk. The increase in the duration of contraction closely followed the increase in action potential duration sav.sk.

The positive inotropic effect of veratridine is concentration-dependent, with threshold, half-maximally, and maximally effective concentrations reported as 0.1, 0.4, and 1.6 µM, respectively, in mammalian ventricular myocardium nih.gov. The maximal positive inotropic effect of 1.6 µM veratridine was approximately 68% of the maximum effect of dihydro-ouabain in the same muscle nih.gov. The positive inotropic effect declined progressively when the contraction frequency was reduced below 0.5 Hz, and rested-state contractions were not increased by 1.6 µM veratridine nih.gov.

Mechanisms Linking Intracellular Sodium Accumulation to Contractility

The positive inotropic action of veratrine is primarily attributed to the accumulation of intracellular sodium nih.govcapes.gov.brnih.gov. Veratridine, by interacting with voltage-gated sodium channels, leads to a persistent influx of sodium ions, preventing their normal inactivation nih.gov. This increased intracellular sodium concentration ([Na]i) then influences the sodium-calcium exchanger (NCX), a protein in the sarcolemma that typically extrudes Ca2+ from the cell in exchange for Na+ nih.govcapes.gov.br. With elevated intracellular sodium, the driving force for this exchange is altered, leading to reduced Ca2+ efflux or even reversed mode operation, where Ca2+ enters the cell nih.govcapes.gov.br.

The resulting increase in intracellular calcium concentration ([Ca]i) is the direct cause of the enhanced contractility nih.govcapes.gov.brderangedphysiology.com. Calcium binds to troponin, initiating the cross-bridge cycling between actin and myosin filaments, which underlies muscle contraction derangedphysiology.com. Therefore, the positive inotropic effect of veratridine is entirely accounted for by the accumulation of intracellular sodium, which subsequently increases the intracellular calcium available for contraction via sodium-calcium exchange nih.govcapes.gov.br. This mechanism is similar to that of cardiac glycosides, which also increase intracellular sodium by inhibiting the Na+/K+-ATPase pump nih.govcapes.gov.br. Studies have shown that the relationship between intracellular sodium activity and tension in voltage-clamped fibers exposed to veratridine and cardiac glycosides is indistinguishable, supporting a common mechanism involving elevated intracellular sodium nih.govcapes.gov.br. Tetrodotoxin, by blocking sodium channels, abolishes the mechanical, electrophysiological, and ionic changes produced by veratridine nih.govcapes.gov.brnih.gov.

Renal Physiological Research

Studies utilizing renal tissue have explored the influence of veratrine on key kidney functions, particularly renin secretion and cellular responses within renal tubules.

Impact on Renin Secretion in Kidney Slices

Investigations using rat renal cortical slices have demonstrated that veratrine stimulates renin secretion in a concentration-dependent manner. This effect appears to involve at least two mechanisms. One component is likely mediated by veratrine-induced depolarization of renal nerve terminals, leading to the release of norepinephrine (B1679862) and subsequent activation of juxtaglomerular cell beta-adrenergic receptors. This component of veratrine-stimulated renin secretion in kidney slices is sensitive to antagonism by tetrodotoxin, a sodium channel blocker, suggesting its dependence on nerve terminal activity. nih.govpsu.edu

However, studies also indicate a component of veratrine-stimulated renin secretion that is independent of nerve terminals in the preparation, as it is not completely abolished by tetrodotoxin or antagonized by timolol (B1209231) (a beta-adrenergic antagonist) in slices from previously denervated kidneys. nih.gov

Research comparing the effects of veratrine and norepinephrine on renin release from rat kidney cortical slices found that veratrine (10-100 µg/ml) produced a concentration-dependent increase in renin release. This action was significantly attenuated by propranolol, another beta-adrenergic antagonist. researchgate.net

The stimulatory effect of veratrine on renin secretion in kidney slices can be summarized as concentration-dependent and involving both nerve-dependent and nerve-independent pathways. nih.govpsu.edu

Influence on Cellular Responses in Renal Tubule Cells

Research on the influence of veratrine on renal tubule cells has primarily utilized veratridine, a component of veratrine, as a representative compound. Studies using cultured rat renal papillary collecting tubule cells have shown that veratridine enhances vasopressin-induced cyclic AMP (cAMP) production in a dose-dependent manner. nih.gov

This enhancement of cellular cAMP production by veratridine is dependent on extracellular calcium and can be blocked by agents that inhibit cellular calcium uptake, such as verapamil, cobalt, or removal of extracellular calcium with EGTA. nih.gov

Veratridine also significantly increases intracellular free calcium concentrations ([Ca2+]i) in these renal tubule cells, an effect that is dependent on extracellular calcium. nih.gov Furthermore, veratridine significantly augments the increase in [Ca2+]i induced by vasopressin. nih.gov These findings suggest that veratridine enhances vasopressin-induced responses and increases intracellular calcium through mechanisms involving cellular calcium uptake, possibly via the opening of voltage-sensitive calcium channels in the plasma membrane. nih.gov

Renal tubule cells, particularly epithelial cells of the renal tubules, are known to be significantly affected by kidney injury and react with stress responses, including the production of signaling substances. charite.de While this research does not directly study veratrine, it highlights the sensitivity and complex responses of renal tubule cells to various stimuli, providing context for understanding the potential cellular influence of compounds like veratrine.

Bioenergetic Studies on Mitochondrial Function

Veratrine has been investigated for its effects on mitochondrial function, particularly concerning oxygen consumption and the activity of respiratory chain complexes.

Effects on Oxygen Consumption and Respiratory Chain Complexes

Studies using isolated rat skeletal muscle mitochondria (RMM) have shown that veratrine causes a significant concentration-dependent decrease in the rate of state 3 respiration, respiratory control ratio (RCR), and ADP/O ratios when supported by either NADH-linked substrates or succinate (B1194679). nih.govnih.gov State 4 respiration, however, was unaffected. nih.gov

Veratrine has also been shown to decrease the activity of mitochondrial enzymes such as nicotinamide (B372718) adenine (B156593) dinucleotide dehydrogenase (NADH-d), succinic dehydrogenase (SDH), and cytochrome oxidase (COX) in a dose-dependent manner in isolated rat skeletal muscle mitochondria. nih.gov

These findings indicate that veratrine interferes with mitochondrial respiration and the activity of key enzymes in the electron transport chain. nih.gov

Tissue-Specific Differences in Mitochondrial Susceptibility

Research has revealed tissue-specific differences in the susceptibility of mitochondria to the effects of veratrine. Studies comparing isolated rat skeletal muscle mitochondria (RMM) and rat liver mitochondria (RLM) found that RMM were more susceptible to the toxic action of veratrine than RLM. nih.gov

Veratrine caused a significant concentration-dependent decrease in state 3 respiration, RCR, and ADP/O ratios in RMM, but not in RLM, regardless of whether NADH-linked substrates or succinate were used. nih.gov The addition of veratrine to RMM also caused dissipation of the mitochondrial electrical membrane potential during succinate oxidation, an effect that was reversed by the addition of ATP. nih.gov

These results suggest that the effects of veratrine on mitochondrial respiratory chain complexes exhibit both chemical- and tissue-specific characteristics. nih.govresearchgate.net Mitochondrial toxicity is a known mechanism by which certain compounds can affect various tissues, including muscle and kidney, due to the critical role of mitochondria in cellular energy production. mdpi.comaopwiki.orgpromega.com

Chemosensory Transduction Studies

Veratrine's interaction with voltage-gated sodium channels suggests a potential role or use in studying chemosensory transduction, particularly in systems where sodium channels are involved in initiating signals in response to chemical stimuli.

While direct studies specifically detailing veratrine's role in the mechanism of chemosensory transduction were not extensively found, veratrine is known as a voltage-gated sodium channel activator. nih.govctdbase.org Voltage-gated sodium channels play a crucial role in the generation and propagation of action potentials in excitable cells, including neurons involved in sensory transduction. researchgate.net

Chemosensory transduction is the process by which chemical stimuli are converted into electrical signals in sensory receptors. uni-bayreuth.denih.gov In various chemosensory systems, such as the carotid bodies which sense changes in blood gases and pH, the process involves the activation of chemoreceptor cells and the subsequent signaling to afferent nerve fibers. nih.govphysiology.org This signaling often involves the release of neurotransmitters and the activation of ion channels on the nerve terminals, leading to depolarization and the generation of action potentials. nih.govphysiology.org

Given veratrine's mechanism of action on voltage-gated sodium channels, it has been used as a tool in physiological studies to induce depolarization and neurotransmitter release from nerve terminals. For instance, in the context of renal physiology, veratrine's ability to depolarize renal nerve terminals contributes to its effect on renin secretion. nih.govpsu.edu Similarly, in studies of sensory receptors, veratrine has been used to trigger activity in sensory fibers, such as baroreceptor fibers, by causing depolarization. researchgate.net

Data Tables

Based on the search results, specific quantitative data suitable for detailed interactive tables across all requested subsections was limited. However, key findings regarding the concentration-dependent effects of veratrine on renin secretion and mitochondrial respiration can be summarized.

Study FocusModel SystemVeratrine Concentration RangeObserved EffectKey FindingsSource
Renin Secretion StimulationRat Renal Cortical Slices10-200 µMStimulated renin secretionConcentration-dependent; involved nerve-dependent (tetrodotoxin-sensitive) and nerve-independent components. nih.govpsu.edu
Renin Release IncreaseRat Kidney Cortical Slices10-100 µg/mlIncreased renin releaseConcentration-dependent; attenuated by propranolol. researchgate.net
Mitochondrial Respiration (State 3) DecreaseIsolated Rat Skeletal Muscle MitochondriaConcentration-dependentDecreased state 3 respiration rate, RCR, and ADP/O ratiosMore susceptible than liver mitochondria; effects seen with NADH-linked substrates and succinate. nih.govnih.gov
Mitochondrial Enzyme Activity DecreaseIsolated Rat Skeletal Muscle Mitochondria250 and 550 µg/mLDecreased NADH-d, SDH, and COX activitiesDose-dependent effect. nih.gov
Intracellular Calcium IncreaseCultured Rat Renal Papillary Collecting Tubule Cells (using Veratridine)1 x 10-4 MIncreased [Ca2+]i and augmented AVP-induced [Ca2+]i increaseDependent on extracellular calcium; blocked by calcium uptake inhibitors. nih.gov

Structure Activity Relationships and Research on Veratrine Derivatives

Correlation of Alkaloid Structure with Ion Channel Modulatory Activity

Veratrum steroidal alkaloids are primarily recognized for their interaction with voltage-gated sodium channels, specifically binding to receptor site 2. mdpi.comnih.gov This binding leads to depolarization of the resting membrane potential and repetitive firing of excitable membranes by increasing the resting sodium permeability and preventing channel inactivation. mdpi.comnih.gov The ability of these alkaloids to modify sodium channels in a use-dependent manner during depolarization has been observed. researchgate.net

The structural features influencing this activity include the steroidal backbone and the presence of specific ester linkages. For instance, the esterification of a terminal hydroxyl group in the 3-position of veracevine (B1210672) transforms it into the highly surface-active veratridine (B1662332) or cevadine (B150009), which exhibit strong interactions with lipid monolayers, unlike the less active veracevine. psu.edu This suggests that the ester moiety plays a crucial role in the interaction with cell membranes and subsequent ion channel modulation.

Comparative Analysis of Biological Effects Among Veratrum Alkaloids (e.g., Veratridine vs. Cevadine vs. Veracevine vs. Veratramine)

While sharing a similar structural scaffold, Veratrum alkaloids like veratridine, cevadine, veracevine, and veratramine (B1683811) exhibit distinct pharmacological actions. researchgate.netpsu.edu

Veratridine and Cevadine: These are often referred to as "labilizers" or "unstabilizers" due to their ability to depolarize nerve membranes and enhance the exchange of sodium and potassium ions. psu.edu They cause a selective increase in resting sodium permeability. nih.gov Studies on squid and crayfish giant axons showed that veratridine and cevadine cause membrane depolarization, with veratridine being more potent. nih.gov Their interaction with lipid monolayers is strong, suggesting an "interfacial dissolution" effect on the membrane. psu.edunih.gov

Veracevine: In contrast to veratridine and cevadine, veracevine is often described as pharmacologically inactive at concentrations where the others are effective. researchgate.netpsu.edunih.gov Its interaction with lipid monolayers is minimal. psu.edunih.gov This highlights the importance of the ester group present in veratridine and cevadine for their activity. psu.edu

Veratramine: Veratramine, which features an aromatized D-ring and lacks the tetrahydrofuran (B95107) E-ring found in some other Veratrum alkaloids, possesses different properties. mdpi.com It has been described as having "stabilizing" properties, similar to quinine (B1679958) and quinidine, reducing permeability changes in excitable cells. psu.edu Veratramine's interaction with lipid monolayers is weak compared to veratridine and cevadine. psu.edunih.gov Interestingly, veratramine has also been reported as a possible inhibitor of the Hedgehog signaling pathway, a different mechanism of action compared to the ion channel modulation by veratridine and cevadine. researchgate.net

The differences in biological effects among these alkaloids can be partially correlated with their surface activity and interaction with lipid membranes, which are influenced by their structural variations. researchgate.netpsu.edu

Here is a comparative overview of the biological effects and properties:

AlkaloidIon Channel Activity (Sodium Channels)Effect on Membrane PermeabilityInteraction with Lipid MonolayersOther Reported Activities
VeratridineActivator, prevents inactivation, causes depolarization mdpi.comnih.govIncreases Na+ permeability nih.govStrong, "interfacial dissolution" psu.edunih.govNeurotoxic nih.gov
CevadineActivator, prevents inactivation, causes depolarization nih.govIncreases Na+ permeability annualreviews.orgStrong, "interfacial dissolution" psu.edunih.gov
VeracevineInactive at concentrations where others are active researchgate.netpsu.edunih.govMinimal effect psu.edunih.govMinimal psu.edunih.gov
Veratramine"Stabilizing" properties, reduces permeability changes psu.edu; Possible Hh pathway inhibitor researchgate.netReduces permeability changes psu.eduWeak psu.edunih.govNeurotoxic, hemolysis mdpi.com; Hh pathway inhibition researchgate.net

Research on Analogues and Modifications to Elucidate Pharmacophores

Research involving analogues and modifications of Veratrum alkaloids aims to understand the specific structural features (pharmacophores) responsible for their biological activities and to potentially develop compounds with modified or improved properties.

Studies on cocaine congeners, for example, have investigated their ability to counteract veratridine-induced depolarization by acting on voltage-dependent sodium channels. nih.gov The structure-activity relationships observed in these studies provided insights into the features required for inhibiting the effects of sodium channel activators like veratridine. nih.gov

Furthermore, research on Veratrum californicum alkaloids, including jervine (B191634) and veratramine, and their analogues has explored their potential as inhibitors of cancer cell migration and proliferation, particularly through the modulation of the Hedgehog signaling pathway. researchgate.net Structure-activity relationship studies in this area have indicated that specific structural features, such as a C-3-keto functionality with certain double bond positions, can enhance antiproliferative and antimigratory activities. researchgate.net Pharmacophore models have been developed based on the structures of active Veratrum alkaloids to identify key features necessary for this type of activity. researchgate.netalfaisal.edu

Computational approaches, such as molecular docking and machine learning-based structure-activity relationship modeling, are also being employed to study the interaction of Veratrum alkaloids with their biological targets, such as the cardiac sodium channel NaV1.5. nih.govresearchgate.netmdpi.com These studies help to predict binding affinities and elucidate the molecular mechanisms underlying their effects, contributing to the understanding of pharmacophores. nih.govresearchgate.netmdpi.com

The use of Veratrine (B1232203) itself has also been explored in research as a tool to investigate the mechanism of action of other compounds. For instance, veratrine was used to probe whether the antidepressant-like effect of a natural dimeric phloroglucinol (B13840) derivative was due to its influence on Na+ influx. cabidigitallibrary.org

Analytical Methodologies Employed in Veratrine Research

Extraction and Isolation Techniques for Veratrine (B1232203) Alkaloids

The initial step in studying veratrine alkaloids involves their extraction from plant materials such as seeds, rhizomes, and roots. Traditional extraction methods often rely on acid-base principles, exploiting the basic nature of alkaloids. Early approaches, dating back to the 19th century, involved obtaining a tincture from the plant material, followed by evaporation to an extract. This extract contains veratrine combined with plant acids, such as gallic acid. henriettes-herb.com The alkaloids are then dissolved using acidulated water, which can convert them into salts, like sulfates. henriettes-herb.com Precipitation of the alkaloid can be achieved by adding a base, such as magnesia or ammonia, which combines with the acids and liberates the alkaloid. henriettes-herb.com The precipitated alkaloid can then be dissolved in an organic solvent like alcohol, followed by evaporation to yield a purer product. henriettes-herb.com Further purification steps have included redissolving the alkaloid in water with the aid of sulfuric acid, treating with activated charcoal for decolorization, and reprecipitation with ammonia. henriettes-herb.com

Another historical method involved concentrating a tincture until precipitation began, then pouring it into water. This process separates resinous and oily impurities while retaining the alkaloid salt in solution. henriettes-herb.com Ammonia is then used to decompose the salt and precipitate the veratrine, which is subsequently washed with cold water. henriettes-herb.com However, impure veratrine can have some solubility in water, potentially leading to losses during washing. henriettes-herb.com Purification can be enhanced by forming a hydrochloride salt in solution, decolorizing with animal charcoal, and reprecipitating with ammonia. henriettes-herb.com

Modern extraction techniques aim for higher efficiency and purity, often incorporating methods like Soxhlet extraction. researchgate.net Liquid-liquid extraction is a common technique used to isolate steroidal alkaloids from plant extracts or biological samples. For instance, chloroform (B151607) has been used to extract steroidal alkaloids from serum samples. nih.gov The chloroform layer is then separated, evaporated, and the residue redissolved for further analysis. nih.gov Liquid-liquid extraction has also been applied in conjunction with HPLC-MS/MS for the determination of Veratrum alkaloid content in plant samples. researchgate.netnih.gov

Chromatographic Methods (e.g., HPLC) for Purification and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the purification and quantification of veratrine alkaloids due to the complexity of the mixtures found in nature. Veratrine itself is a mixture, primarily of cevadine (B150009) and veratridine (B1662332). wikipedia.org HPLC provides a powerful means to separate these closely related compounds.

HPLC has been successfully employed for the purification of veratridine from the crude veratrine mixture. wikipedia.orgsemanticscholar.org This method is considered a preferred approach for isolating veratridine for biological studies, especially as the purity of commercially available veratridine can vary. wikipedia.org

For quantification, HPLC coupled with various detectors is widely used. HPLC with a diode-array detector (HPLC-DAD) has been developed for the quantitative analysis of jervine (B191634), a major Veratrum alkaloid, in Veratrum aqua. pharmjournal.ru This method was validated for specificity, linearity, accuracy, and precision. pharmjournal.ru Research findings using this method showed jervine concentrations in Veratrum aqua samples ranging from 136 µg/ml to 170 µg/ml. pharmjournal.ru

HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode is a sensitive and selective method for the determination and quantification of multiple Veratrum alkaloids, including cevadine, jervine, protoveratrine A, veratramine (B1683811), and veratridine, in plant samples. researchgate.netnih.gov This method involves a liquid-liquid extraction step prior to HPLC-MS/MS analysis. researchgate.netnih.gov Quantification studies using this method have revealed varying alkaloid concentrations among different Veratrum species and plant parts, typically in the µg/g to mg/g range. researchgate.netnih.gov Protoveratrine A has been found to exhibit the highest content in some species, while veratramine concentrations were generally lower. researchgate.netnih.gov High concentrations of alkaloids were particularly noted in the fruit, roots, and rootstock of Veratrum album L. researchgate.netnih.gov

Improvements to HPLC methods for separating and quantifying veratridine and cevadine have been reported, including the addition of a solvent modifier like sodium dodecyl sulfate (B86663) (SDS) to the mobile phase. acs.orgacs.org This addition can significantly improve peak resolution by minimizing peak tailing. acs.orgacs.org The use of an internal standard, such as the non-ester alkaloid papaverine, has also been incorporated to permit accurate quantification of Sabadilla alkaloids by HPLC. acs.orgacs.org

Here is a summary of some chromatographic methods and findings:

MethodAnalytesSample TypeKey Findings / ParametersSource
HPLCVeratridine, CevadineVeratrine, Sabadilla seedsImproved separation with SDS modifier; used for preparative-scale purification and quantification. acs.orgacs.org acs.orgacs.org
HPLC-DADJervineVeratrum aquaQuantitative analysis; Jervine content 136-170 µg/ml in tested samples. pharmjournal.ru pharmjournal.ru
HPLC-MS/MSCevadine, Jervine, Protoveratrine A, Veratramine, VeratridineVeratrum species plant partsQuantification in µg/g to mg/g range; Protoveratrine A often highest concentration. researchgate.netnih.gov researchgate.netnih.gov
HPLC-QTOF-MSVerazine (B227647), Veratramine, Cyclopamine (B1684311), VeratridineVeratrum parviflorum extract, patient serum/breast milkIdentification and characterization of alkaloids. nih.govnih.gov nih.govnih.gov

Spectroscopic Techniques (e.g., NMR) for Structural Elucidation of Novel Alkaloids

Spectroscopic techniques are crucial for the identification and structural elucidation of veratrine alkaloids, particularly for novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the connectivity and arrangement of atoms within a molecule, making it a vital tool for determining the structure of complex natural products like steroidal alkaloids. eurekaselect.comsolubilityofthings.comstudypug.comyoutube.comresearchgate.net

The molecular structure and stereochemistry of veratridine and related alkaloids, which feature an unusual C-nor-D-homosteroidal backbone (a 6-6-5-6 ring arrangement instead of the typical 6-6-6-5), were established through decades of chemical investigations and confirmed by techniques including NMR spectroscopy and X-ray crystallography. wikipedia.org

NMR spectroscopy is routinely used in conjunction with Mass Spectrometry (MS) for the structural characterization of alkaloids isolated from Veratrum species. researchgate.netmdpi.comresearchgate.netresearchgate.net MS provides information about the molecular mass and formula, while NMR reveals details about the functional groups and their positions within the molecule. eurekaselect.comsolubilityofthings.comstudypug.comyoutube.comresearchgate.net

For example, the structures of new veratramine-type alkaloids isolated from Veratrum maackii var. japonicum have been elucidated based on comprehensive analysis of their 1D and 2D NMR and MS data. researchgate.net Analysis of the ¹³C NMR spectrum of a novel veratramine-type alkaloid revealed characteristic signals corresponding to different carbon environments, including carbonyl carbons, olefinic carbons, an acetal (B89532) carbon, methylene (B1212753) carbons, and methyl carbons, providing key information for piecing together the molecular structure. researchgate.net

Spectroscopic techniques are often employed in a systematic approach for structure determination, often starting with MS to determine the molecular mass, followed by techniques like Infrared (IR) spectroscopy to identify functional groups, and then extensive NMR analysis (¹H and ¹³C, including 2D techniques like COSY, HSQC, and HMBC) to determine the carbon skeleton and hydrogen environments. studypug.comyoutube.com This combined spectroscopic data allows chemists to confidently elucidate the structures of isolated alkaloids. studypug.comyoutube.com

Evolution of Understanding: Historical Perspectives in Veratrine Pharmacology

Early Investigations into Veratrine's Physiological Actions

The potent effects of plants from the genus Veratrum have been recognized for centuries, where they were used in various traditional medicines as therapeutic agents or poisons. nih.gov The entry of its active principles into formal scientific investigation began in the early 19th century. In 1819, the German pharmacist Wilhelm Meissner isolated an alkaline substance from the seeds of Schoenocaulon officinale. nih.gov Concurrently, French researchers Pierre Joseph Pelletier and Joseph-Bienaimé Caventou extracted a similar substance, which they named veratrine (B1232203). nih.gov

These early preparations, known as "veratrine," were not single compounds but rather a mixture of several structurally related steroidal alkaloids. The primary components of this mixture were later identified as cevadine (B150009) and veratridine (B1662332). wikipedia.org Initial investigations were largely descriptive, documenting the profound and often dramatic physiological responses elicited by the administration of these extracts in animals. Scientists observed a consistent pattern of effects, primarily centered on the cardiovascular and respiratory systems, which included a sharp drop in blood pressure (hypotension), a marked slowing of the heart rate (bradycardia), and changes in breathing patterns. nih.govlitfl.com These powerful effects, coupled with veratrine's action as a potent emetic, signaled the presence of highly bioactive molecules, sparking further inquiry into their mechanism of action. researchgate.netnih.gov

Contributions to the Understanding of Excitable Membrane Physiology

A pivotal shift in the understanding of veratrine's action came with the advancement of cellular physiology. Researchers discovered that the alkaloids within veratrine, particularly veratridine, exerted their effects by directly targeting the membranes of excitable cells, such as nerve and muscle fibers. nih.govwikipedia.org The key insight was the discovery that veratridine specifically interacts with voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials. nih.gov

Unlike typical nerve impulses where sodium channels open and then quickly inactivate, veratridine binds to a specific site on the channel protein, forcing it to remain in an open state for a prolonged period. nih.govwikipedia.org This action leads to a persistent influx of sodium ions, causing a sustained depolarization of the cell membrane and repetitive firing of the neuron or muscle fiber. nih.gov This unique mechanism of action made veratridine an invaluable tool for neurophysiologists. By using veratridine, researchers could artificially prolong the action potential, allowing for detailed study of its phases and the underlying ion movements.

The table below summarizes key research findings regarding veratrine's effect on excitable membranes.

Research FindingExperimental ObservationSignificance to Physiology
Prolonged Depolarization Application of veratridine to nerve or muscle cells caused a long-lasting depolarization of the cell membrane.Demonstrated a specific interaction with ion channels responsible for maintaining membrane potential.
Persistent Sodium Influx Veratridine was found to hold voltage-gated sodium channels in an open state, preventing their normal inactivation. nih.govwikipedia.orgElucidated a key mechanism of action potential termination (inactivation) and provided a tool to study sodium channel function.
Repetitive Firing A single stimulus in the presence of veratridine could elicit multiple, repetitive action potentials in a neuron. nih.govContributed to the understanding of how nerve cells encode information and the consequences of uncontrolled excitability.
Mitochondrial Effects In isolated skeletal muscle mitochondria, veratrine was shown to decrease respiration rates and dissipate the electrical membrane potential. nih.govIndicated that the alkaloids' effects extend to cellular energy metabolism, providing another layer to its toxicological profile.

These investigations were fundamental to building our modern understanding of nerve conduction, synaptic transmission, and muscle contraction. Veratridine, isolated from the historical veratrine mixture, continues to be used as a standard pharmacological tool to activate sodium channels in experimental settings. wikipedia.org

Historical Pursuit of Veratrum Alkaloids as Research Tools for Reflex Mechanisms (e.g., Bezold-Jarisch Effect)

Perhaps the most celebrated chapter in the history of veratrine pharmacology is its central role in the discovery of a major cardiovascular reflex. In 1867, German physiologists Albert von Bezold and Ludwig Hirt were investigating the circulatory effects of veratrine. nih.gov They administered an extract of Veratrum viride intravenously to animals and observed a characteristic triad (B1167595) of responses: profound hypotension, bradycardia, and a temporary cessation of breathing (apnea). litfl.comwikipedia.org

Crucially, von Bezold and Hirt demonstrated that this triad of effects was abolished when the vagus nerves were severed. nih.gov This led them to correctly hypothesize that veratrine was not acting directly on the heart or blood vessels to cause the slowdown and pressure drop, but was instead stimulating sensory nerve endings, which in turn triggered a reflex response mediated by the vagus nerve. nih.gov They proposed that these sensory nerves were located within the heart itself. nih.gov

This groundbreaking work described for the first time a chemically-induced reflex originating in the cardiopulmonary region. wikipedia.org However, their findings were not widely recognized until the late 1930s, when the German pharmacologist Adolf Jarisch, Jr., re-examined and confirmed these observations, solidifying the reflex's existence and importance. wikipedia.orgnih.govresearchgate.net In honor of its discoverers, this phenomenon is now known as the Bezold-Jarisch reflex. litfl.comnih.gov

The timeline below highlights the key historical milestones in the elucidation of this reflex.

YearResearcher(s)Key Contribution
1867 Albert von Bezold & Ludwig HirtFirst described the triad of hypotension, bradycardia, and apnea (B1277953) following intravenous injection of Veratrum alkaloids. nih.govlitfl.comwikipedia.org They identified it as a reflex mechanism dependent on intact vagus nerves. nih.gov
1915 William CramerConfirmed the reflex nature of the entire effect (bradycardia and vasodilation) using extracts of Veratrum viride. litfl.com
1937-1940 Adolf Jarisch, Jr. & HenzeRe-investigated, confirmed, and expanded upon von Bezold's findings, leading to the reflex being named in their honor. wikipedia.orgnih.gov
1947 G.S. DawesFurther clarified the reflex, helping to distinguish the separate mechanisms for the cardiovascular and respiratory components. renalfellow.org

The discovery of the Bezold-Jarisch reflex was a landmark event in physiology. It established that the heart and lungs were not just passive organs but were equipped with sensory nerves that could powerfully influence cardiovascular control via the central nervous system. Veratrum alkaloids, in the form of veratrine, were the chemical key that unlocked this fundamental physiological mechanism. nih.gov

Emerging Avenues and Future Directions in Veratrine Academic Research

Advanced Molecular Modeling and Computational Studies of Veratrine-Channel Interactions

Advanced molecular modeling and computational studies are playing a crucial role in understanding the intricate interactions between veratrine (B1232203) and ion channels, particularly voltage-gated sodium channels. These approaches aim to elucidate the precise binding sites and conformational changes induced by veratrine, providing insights at the atomic level. Computational studies, such as docking calculations, have been employed to identify potential binding regions of veratridine (B1662332) on NaV channels, such as the human cardiac sodium channel NaV1.5. nih.gov These studies have suggested binding sites at the channel pore, including a "mouth" site at the cytoplasmic opening and potentially deeper within the pore. nih.gov

Computational methods are essential for modeling the molecular structure and simulating the dynamics of channel proteins in response to various conditions, including the presence of ligands like veratrine. researchoutreach.org These simulations can reveal structure-function relationships linked to ion conduction and gating, complementing experimental electrophysiological data. researchoutreach.org While much research focuses on clarifying the molecular basis of ion channel properties and their modulation by ligands, computational studies contribute to addressing the challenge of understanding high conduction rates and complex permeation mechanisms. unica.it

Data from computational studies can guide experimental design and aid in interpreting experimental observations, creating a synergistic approach to understanding veratrine-channel interactions. researchoutreach.org Future directions in this area include more sophisticated simulations incorporating membrane environments and dynamic changes in channel conformation to provide a more complete picture of how veratrine affects channel gating and ion flow.

Exploration of Veratrine as a Tool in Neurodegenerative Disease Models

Emerging trends link veratrine and its components, like veratridine, to studies on bioactive small molecules and their potential in neurodegenerative disease models. chem960.com Veratrine's ability to modulate sodium channels, which are critical for neuronal excitability, positions it as a relevant tool in investigating the mechanisms underlying these complex disorders.

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by progressive neuronal dysfunction and loss. frontiersin.orgemulatebio.com While conventional models have limitations, in vitro and animal models are used to mimic aspects of these conditions to study potential therapeutic targets and new drugs. frontiersin.orgnih.gov Veratrine has been used in experimental settings to induce depolarization in neuronal cultures, providing a model to study the effects of excessive sodium influx, a phenomenon that can be relevant in certain neurodegenerative contexts. researchgate.net For instance, veratridine has been shown to induce glutamate (B1630785) release in cultured cerebellar neurons, a process potentially mediated by voltage-sensitive sodium channels. researchgate.net

Research is exploring the effects of veratrine components on specific cellular processes implicated in neurodegeneration. For example, veratridine has been investigated for its potential to influence proteins like UBXN2A, which is involved in protein degradation pathways that can be disrupted in neurodegenerative conditions. nih.gov Studies have shown that veratridine can upregulate UBXN2A protein levels in certain cell lines. nih.gov

While veratrine itself is not a therapeutic candidate due to its toxicity, its use as a pharmacological tool in these models helps researchers dissect the roles of sodium channels and related pathways in disease progression and evaluate the potential of modulating these targets. biosynth.comresearchgate.net Future research may involve using veratrine in more advanced neurodegenerative models, such as organoids, to better recapitulate the complexity of the human brain. frontiersin.org

Biotechnological Approaches for Sustainable Production of Veratrum Alkaloids

The reliance on wild collection of Veratrum plants for sourcing alkaloids like veratrine and its components presents challenges for sustainable production, particularly for research purposes. nih.govnih.gov Biotechnological approaches are being explored as environmentally friendly alternatives to traditional methods for producing plant secondary metabolites, including Veratrum alkaloids. nih.govkujnsr.com

Plant cell and tissue culture techniques, hairy root cultures, and bioreactors are among the biotechnological methods being investigated. kujnsr.com These in vitro culture systems can potentially synthesize alkaloids in a manner similar to intact plants. kujnsr.com Studies have reported the establishment of plant cell lines from Veratrum californicum that are capable of producing steroid alkaloids such as cyclopamine (B1684311) and jervine (B191634). google.com These in vitro systems, including callus culture, cell line culture, and shoot culture, serve as a foundation for the biotechnological production of pharmaceutically important secondary metabolites. google.com

While chemical synthesis of many alkaloids is possible, it is often not practical for industrial-scale production. kujnsr.com Advances in molecular biology and biotechnology are driving the investigation of workable ways to boost the commercial production of alkaloids. kujnsr.com Genetic engineering techniques, such as combinatorial biosynthesis and CRISPR/Cas9-based systems, are being considered for improving the bioproduction of secondary metabolites in medicinal plants. kujnsr.com

Research is ongoing to elucidate the biosynthetic pathways of Veratrum alkaloids to facilitate bioengineering for sustainable production. For example, studies investigating the pathway to cyclopamine in Veratrum californicum have identified enzymes involved in the early stages of biosynthesis, which could be targets for biotechnological manipulation. nih.govnih.gov Heterologous expression of Veratrum californicum genes in other cell systems, such as insect cells, has demonstrated the production of precursors like verazine (B227647). nih.govnih.gov

These biotechnological efforts aim to provide a more controlled and sustainable source of Veratrum alkaloids for academic research and potential future applications, reducing the pressure on wild plant populations.

Further Dissection of Tissue-Specific Responses and Molecular Selectivity

A key area of ongoing research involves further dissecting the tissue-specific responses and molecular selectivity of veratrine and its components. While veratrine is known to affect voltage-gated sodium channels, the specific subtypes of NaV channels vary across different tissues, leading to diverse physiological effects. mdpi.com Understanding how veratrine interacts with these different subtypes is crucial for interpreting its effects in various biological systems.

Studies are investigating the effects of veratrine in specific tissues and cell types to understand these differential responses. For example, research on isolated rat cardiomyocytes has shown that veratrine can increase intracellular calcium concentration, leading to hypercontracted cells, and this effect can be modulated by calcium antagonists. nih.gov In the context of the enteric nervous system, studies in mouse colon have shown that veratridine stimulates neurotransmitter release, highlighting its effects on neuronal activity in this tissue. nih.gov

Research on novel ion channels is also revealing unusual responses to veratrine, further emphasizing the need to understand its molecular selectivity. A honeybee channel homologous to DSC1, recently classified as a CaV4 channel, exhibits an unusual pharmacological response to veratrine, despite being primarily calcium-selective. researchgate.netrupress.org This suggests that veratrine's interactions may extend beyond canonical voltage-gated sodium channels or involve complex modulatory mechanisms.

Investigating the molecular basis for these tissue-specific and subtype-selective effects often involves a combination of electrophysiology, molecular biology, and computational modeling. Future research will likely focus on detailed structural studies of veratrine binding to different channel subtypes and the use of genetic tools to investigate the contribution of specific channels to the observed tissue responses.

Q & A

Q. What ethical considerations apply to in vivo studies of Veratrine-induced neurotoxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines: (1) Minimize sample size via power analysis (G*Power); (2) Use non-invasive monitoring (e.g., EEG for seizure activity); (3) Define humane endpoints (e.g., >20% weight loss). Obtain IACUC approval and disclose conflicts of interest (e.g., funding sources) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.